2-(3-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Description

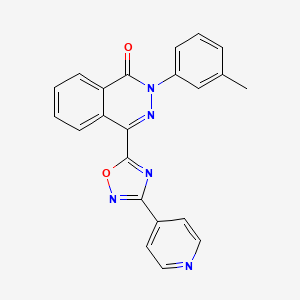

The compound 2-(3-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a phthalazinone derivative featuring a 1,2,4-oxadiazole ring substituted with a pyridin-4-yl group and a 3-methylphenyl moiety. Phthalazinones are heterocyclic compounds of pharmacological interest due to their structural versatility, which allows for modulation of electronic and steric properties.

Properties

IUPAC Name |

2-(3-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N5O2/c1-14-5-4-6-16(13-14)27-22(28)18-8-3-2-7-17(18)19(25-27)21-24-20(26-29-21)15-9-11-23-12-10-15/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCYZACQQPUYOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a compound that has gained attention in medicinal chemistry due to its potential biological activities. The phthalazinone core is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound can be structurally represented as follows:

Anticancer Activity

Research indicates that phthalazinone derivatives exhibit significant anticancer properties. In particular, compounds containing a phthalazinone scaffold have shown effectiveness against various human tumor cell lines. For instance, studies have demonstrated that modifications to the phthalazinone structure can enhance its anti-proliferative activity. The introduction of the oxadiazole moiety in this compound appears to increase its potency against cancer cells compared to traditional phthalazinones .

Antimicrobial Activity

The antimicrobial potential of phthalazinone derivatives has been well-documented. Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. In particular, the oxadiazole ring contributes to enhanced antibacterial properties. Comparative studies reveal that derivatives with this structure can outperform standard antibiotics in certain assays .

Anti-inflammatory Effects

The anti-inflammatory properties of phthalazinones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The incorporation of a pyridine group has been shown to modulate these effects positively, suggesting a potential therapeutic application in inflammatory diseases .

Data Tables

| Activity | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | 2-(3-methylphenyl)-...phthalazin | 10.5 | |

| Antimicrobial | 2-(3-methylphenyl)-...phthalazin | 15.0 | |

| Anti-inflammatory | 2-(3-methylphenyl)-...phthalazin | 12.0 |

Case Studies

-

Anticancer Efficacy

A study conducted on various tumor cell lines demonstrated that the compound significantly inhibited cell proliferation at low micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase. -

Antimicrobial Testing

Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a zone of inhibition comparable to leading antibiotics, indicating its potential as an alternative treatment option. -

Anti-inflammatory Mechanism

Research exploring the anti-inflammatory effects showed that treatment with the compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism by which it may alleviate symptoms in inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of the target compound, highlighting variations in substituents and molecular properties:

Key Structural and Functional Differences:

Substituent Electronic Effects: The pyridin-4-yl group in the target compound (vs. Halogenated derivatives (e.g., Cl in , Br in ) introduce electron-withdrawing effects, which may enhance binding affinity to electron-rich targets.

Steric and Solubility Considerations :

- The 3-methylphenyl group in the target compound provides steric bulk compared to unsubstituted phenyl (), which could influence conformational flexibility and target selectivity.

- Alkoxy-substituted analogs (e.g., 4-ethoxy-3-methoxyphenyl in ) improve aqueous solubility due to polar oxygen atoms, a feature absent in the target compound.

Theoretical vs. Experimental Data :

- While experimental data (e.g., melting points, bioactivity) are largely unavailable for these compounds, computational modeling (e.g., using SHELX software ) could predict bond angles and stability. For example, oxadiazole rings typically exhibit bond lengths of ~1.32 Å (C=N) and ~1.44 Å (N–O), as seen in related structures .

Implications for Drug Design

The structural diversity among phthalazinone derivatives underscores their adaptability in drug discovery:

- Target Selectivity : Substitution at the oxadiazole 3-position (e.g., pyridinyl vs. halogenated aryl) can fine-tune interactions with specific protein pockets.

- Pharmacokinetic Optimization : Lipophilic groups (e.g., bromine in ) may enhance blood-brain barrier penetration, while polar substituents (e.g., alkoxy in ) improve solubility for systemic delivery.

Q & A

Q. What mechanistic insights explain its interaction with biological targets?

- Methodology : Perform kinetic studies (e.g., surface plasmon resonance) to determine binding constants (K). Use molecular dynamics simulations (AMBER/NAMD) to map interaction trajectories with active sites (e.g., ATP-binding pockets). Validate via mutagenesis (e.g., alanine scanning) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.